4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, an ethylthiophene moiety at the 5th position, and an amine group at the 3rd position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Attachment of the ethylthiophene moiety: This step involves the alkylation of the pyrazole ring with 5-ethylthiophene-2-carbaldehyde in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-((5-methylthiophen-2-yl)methyl)-1h-pyrazol-3-amine
- 4-Bromo-1-((5-phenylthiophen-2-yl)methyl)-1h-pyrazol-3-amine
- 4-Bromo-1-((5-chlorothiophen-2-yl)methyl)-1h-pyrazol-3-amine
Uniqueness
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine is unique due to the presence of the ethylthiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C10H12BrN3S |
---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
4-bromo-1-[(5-ethylthiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12BrN3S/c1-2-7-3-4-8(15-7)5-14-6-9(11)10(12)13-14/h3-4,6H,2,5H2,1H3,(H2,12,13) |
InChI Key |
VHLKXVIQFVBGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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